molecular formula C15H24BNO5 B2902511 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2377609-09-9

2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2902511
CAS No.: 2377609-09-9
M. Wt: 309.17
InChI Key: KRLIZWBBOSXWFT-UHFFFAOYSA-N
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Description

2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with methoxy and methoxyethoxy groups, as well as a boronate ester group. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and 2-methoxyethanol.

    Formation of Boronate Ester: The boronate ester group is introduced through a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Methoxyethoxy Substitution: The methoxyethoxy group is introduced via a nucleophilic substitution reaction, where 2-methoxyethanol reacts with the pyridine ring under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl or vinyl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules, such as proteins and nucleic acids, for the development of bioconjugates with enhanced properties.

Medicine:

    Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Industry:

    Material Science: Employed in the development of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

  • 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(2-Methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxy-3-(2-methoxyethoxy)pyridine

Comparison:

  • Uniqueness: The presence of both methoxy and methoxyethoxy groups, along with the boronate ester group, makes 2-Methoxy-3-(2-methoxyethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine unique. This combination of functional groups enhances its reactivity and versatility in organic synthesis.
  • Reactivity: Compared to similar compounds, it may exhibit different reactivity patterns due to the electronic and steric effects of the substituents.

Properties

IUPAC Name

2-methoxy-3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO5/c1-14(2)15(3,4)22-16(21-14)11-9-12(20-8-7-18-5)13(19-6)17-10-11/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLIZWBBOSXWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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